molecular formula C9H11Cl3NO3PS B1668852 Chlorpyrifos CAS No. 2921-88-2

Chlorpyrifos

Cat. No.: B1668852
CAS No.: 2921-88-2
M. Wt: 350.6 g/mol
InChI Key: SBPBAQFWLVIOKP-UHFFFAOYSA-N
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Preparation Methods

Key Precursors and Starting Materials

The synthesis of chlorpyrifos requires two critical precursors:

  • 3,5,6-Trichloro-2-pyridinol (TCP) : Produced via alkaline hydrolysis of tetrachloropyridine or direct chlorination of pyridine derivatives.
  • O,O-Diethyl Phosphorochloridothioate (DEPCT) : Synthesized by reacting phosphorus trichloride with ethanol and sulfur, followed by chlorination.

TCP’s purity directly impacts this compound quality, necessitating rigorous purification steps. The FAO specifies a minimum this compound content of 980 g/kg in technical material, with sulfotep levels controlled through optimized reaction conditions.

Catalytic Synthesis Using Sodium 3,5,6-Trichloropyridin-2-olate

A patented method (CN102532195A) employs sodium 3,5,6-trichloropyridin-2-olate and ethyl chloride in a catalytic system:

Reaction Mechanism

  • Catalyst Preparation : Dissolve 1/2–1/3 of a catalyst (unspecified) in water as a solvent.
  • Intermediate Formation : Add sodium 3,5,6-trichloropyridin-2-olate to the solvent, followed by the remaining catalyst.
  • Coupling Reaction : Introduce ethyl chloride to form this compound via nucleophilic substitution.

Process Optimization

  • Temperature : Maintained at 40–50°C to prevent side reactions.
  • Solvent Recycling : Post-reaction solvents undergo cooling and precipitation to recover >90% of the initial volume, reducing waste.
  • Yield : Achieves 92–95% purity, with residual solvents containing <0.1% this compound after recycling.

Two-Step Synthesis from Tetrachloropyridine

An alternative route (CN102443024A) starts with tetrachloropyridine, proceeding through alkaline hydrolysis and subsequent coupling:

Alkaline Hydrolysis of Tetrachloropyridine

Tetrachloropyridine reacts with sodium hydroxide under reflux to yield TCP:
$$
\text{C}5\text{Cl}4\text{N} + 2\text{NaOH} \rightarrow \text{C}5\text{Cl}3\text{ONa} + \text{NaCl} + \text{H}_2\text{O}
$$
Reaction conditions:

  • Temperature : 80–90°C
  • Time : 4–6 hours
  • Yield : 88–92% TCP

Phosphorylation with DEPCT

TCP reacts with DEPCT in a toluene medium using triethylamine as a catalyst:
$$
\text{C}5\text{Cl}3\text{OH} + \text{ClP(S)(OEt)}_2 \rightarrow \text{this compound} + \text{HCl}
$$

  • Temperature : 25–30°C (prevents exothermic decomposition)
  • Purity : 97–98% this compound, with sulfotep <1 g/kg

Solvent Recycling and Environmental Considerations

Modern methods emphasize solvent recovery to minimize environmental impact. The CN102532195A patent outlines a closed-loop system where water-based solvents are cooled to 10–15°C, precipitating residual this compound for filtration. Recycled solvents reduce raw material costs by 20–25% and cut wastewater discharge by 70%.

Quality Control and Impurity Management

Regulatory frameworks mandate strict limits on toxic by-products:

Impurity Maximum Limit (g/kg) Source
Sulfotep 3.0 APVMA
N-Nitrosamines Not detected FAO

Analytical methods include GC-MS for sulfotep quantification and HPLC for this compound purity. Batch analyses show mass balances of 99.0–99.5%, ensuring compliance with FAO specifications.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters:

  • Residence Time : 30–45 minutes
  • Throughput : 500–1,000 kg/hour
  • Energy Consumption : 15–20 kWh per kg of this compound

Microencapsulation techniques stabilize this compound in aqueous suspensions for commercial formulations, achieving shelf lives >2 years.

Comparative Analysis of Synthesis Routes

Parameter Catalytic Method Tetrachloropyridine Route
Starting Material Sodium TCP Tetrachloropyridine
Reaction Steps 3 2
Yield (%) 92–95 88–92
Solvent Recovery (%) >90 75–80
Sulfotep Content (g/kg) <1 <1

The catalytic method offers higher yield and solvent efficiency, while the tetrachloropyridine route benefits from simpler starting materials.

Emerging Methodologies and Innovations

Recent advances focus on biocatalytic pathways using engineered esterases to phosphorylate TCP under mild conditions. Pilot-scale trials demonstrate 85% yield with negligible sulfotep formation, though scalability remains challenging.

Chemical Reactions Analysis

Chemical Reactions Involving Chlorpyrifos

This compound undergoes several chemical reactions during its application, degradation, and metabolism. These reactions can be categorized into:

  • Hydrolysis

  • Oxidative Desulfurization

  • Dearylation

  • Formation of Metabolites

Hydrolysis

Hydrolysis is a key reaction in the degradation of this compound, where water reacts with the compound to form less toxic metabolites. The primary hydrolytic product is 3,5,6-trichloro-2-pyridinol (3,5,6-TCP) .

This compound+H2O3 5 6 TCP+other products\text{this compound}+\text{H}_2\text{O}\rightarrow \text{3 5 6 TCP}+\text{other products}

Research indicates that hydrolysis can occur rapidly in the environment and within biological systems, with half-lives ranging from days to weeks depending on conditions such as pH and temperature .

Oxidative Desulfurization

This reaction enhances the toxicity of this compound by converting it into This compound-oxon , which is significantly more toxic than the parent compound. This transformation typically occurs via cytochrome P450 enzymes in organisms.

This compoundP450This compound oxon\text{this compound}\xrightarrow{\text{P450}}\text{this compound oxon}

This compound-oxon binds irreversibly to acetylcholinesterase, leading to prolonged acetylcholine signaling and increased neurotoxicity .

Dearylation

Dearylation is a detoxification pathway where this compound is converted into less harmful metabolites such as diethylphosphate (DEP) and diethylphosphorothioate (DETP).

This compoundDEP+DETP\text{this compound}\rightarrow \text{DEP}+\text{DETP}

Formation of Metabolites

The major metabolites formed from this compound include:

  • 3,5,6-TCP

  • This compound-oxon

  • DEP

  • DETP

These metabolites can exhibit varying degrees of toxicity and environmental persistence. For instance, while 3,5,6-TCP is considered a detoxification product, it still poses potential risks to human health and ecosystems .

Environmental Impact and Persistence

This compound has been detected in various environmental matrices including soil, water, and food products. Its persistence in soil varies widely based on environmental conditions:

Environmental ConditionHalf-Life (Days)
Soil20 - 120
Water1 - 10
Plant Residue2 - 5

The degradation of this compound in soil involves microbial activity and can lead to significant changes in soil microflora and nutrient cycling .

Toxicological Implications

The primary mechanism of toxicity associated with this compound involves the inhibition of acetylcholinesterase activity. This leads to:

  • Accumulation of acetylcholine

  • Disruption of neurotransmission

  • Potential neurodevelopmental impacts

Additionally, metabolites such as this compound-oxon are linked to increased toxicity compared to the parent compound .

Scientific Research Applications

Agricultural Applications

Chlorpyrifos is primarily utilized in agriculture for controlling insect pests in various crops. Its modes of action include the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects, which leads to their paralysis and death. The following table summarizes its applications across different crops:

Crop Type Pest Controlled Application Method
RiceRice weevils, leafhoppersFoliar spray
CornCutworms, aphidsSoil application
SoybeansSoybean loopers, thripsFoliar spray
Vegetables (e.g., cabbage)Cabbage worms, aphidsFoliar spray
Fruits (e.g., apples)Codling moths, aphidsFoliar spray

This compound has been instrumental in increasing food production and ensuring food security by effectively controlling pest populations that threaten crop yields .

Residential and Indoor Applications

Beyond agricultural use, this compound has applications in residential pest control. It is effective against common household pests such as cockroaches and termites. Despite its efficacy, concerns regarding its safety have led to restrictions on its indoor use in several regions, particularly in the United States .

Environmental Impact and Residual Studies

Research has shown that this compound can persist in the environment, leading to potential contamination of soil and water systems. Studies conducted in various regions have documented the degradation patterns of this compound in different environmental matrices:

  • Soil: this compound exhibits a high affinity for adsorption in soil, with degradation occurring through first-order kinetics. Half-lives can vary significantly depending on environmental conditions .
  • Water: The compound can enter aquatic systems through runoff and has been identified as a significant contributor to pesticide levels in water bodies .

Health Risk Assessments

Numerous studies have assessed the health risks associated with this compound exposure. Notably, research indicates that young children may be more susceptible to its neurotoxic effects due to developmental vulnerabilities. For instance, a study highlighted the accumulation patterns of this compound metabolites in children living in treated homes, revealing significant exposure risks during critical developmental periods .

Case Study: Neurodevelopmental Effects

A literature review focused on this compound has linked exposure during pregnancy and early childhood to adverse neurodevelopmental outcomes. This review emphasized the need for further investigation into the long-term effects of this compound exposure on cognitive function and behavior .

Regulatory Status and Future Directions

The regulatory landscape surrounding this compound is evolving due to increasing evidence of its health risks. Many countries have begun phasing out its use or implementing stricter regulations on its application and residue limits in food products. For example, the U.S. Environmental Protection Agency has taken steps towards banning residential uses of this compound due to health concerns .

Comparison with Similar Compounds

  • Malathion
  • Parathion
  • Diazinon

Chlorpyrifos stands out due to its effectiveness in controlling a wide range of pests and its relatively long-lasting effects. its potential health risks and environmental persistence have led to increased scrutiny and regulation .

Biological Activity

Chlorpyrifos is an organophosphorus pesticide widely used in agriculture for pest control. Its biological activity is primarily characterized by its mechanism as a cholinesterase inhibitor, leading to significant effects on both target and non-target organisms. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and ecological impacts based on diverse research findings.

This compound exerts its toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors, which can cause respiratory failure and death in exposed organisms.

Toxicological Profile

The toxicity of this compound varies across species and exposure routes. The following table summarizes key toxicological data:

Species Endpoint Value Reference
Rainbow TroutLC50 (96 hr)0.0013 mg/L
RatsLD50 (Oral)135 - 163 mg/kg
HumansAcceptable Daily Intake (ADI)0.003 mg/kg/day
Various InsectsSublethal EffectsIncreased developmental period and reduced fecundity at LC10 and LC30

Metabolism and Excretion

This compound is rapidly absorbed and metabolized in organisms. Studies indicate that over 70% of orally administered this compound is absorbed, with a half-life of approximately 27 hours in humans. The primary metabolic pathway involves conversion to this compound-oxon (CPF-ox), which is significantly more toxic than the parent compound. Following this, hydrolysis produces less harmful metabolites like 3,5,6-trichloro-2-pyridinol (TCP) .

Study on Aquatic Organisms

Research on aquatic species such as Gasterosteus aculeatus (stickleback fish) demonstrated that this compound exposure leads to DNA damage and oxidative stress. The presence of lipopolysaccharides further exacerbated these effects, indicating a synergistic toxicity at low concentrations .

Impact on Soil Organisms

In studies involving soil-dwelling organisms like Folsomia candida (springtail), this compound was found to inhibit reproduction and survival rates significantly. High concentrations also reduced chlorophyll a levels in plants, indicating broader ecological implications .

Long-term Effects and Ecological Considerations

Long-term exposure to this compound has been associated with various chronic health effects, including potential neurodevelopmental impacts in humans. The compound's persistence in the environment (average field half-life of 33 - 56 days) raises concerns about its accumulation and effects on non-target species .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing chlorpyrifos degradation kinetics in soil?

To study degradation kinetics, use microbial isolates (e.g., Bacillus cereus Ct3) from contaminated soils and monitor degradation rates via GC-MS. Employ Michaelis-Menten kinetics to model degradation parameters (e.g., Vmax = 18.8 mg·day⁻¹, Ks = 121.4 mg·L⁻¹) . Include pH (8.0) and temperature (30–40°C) as critical variables, and validate with ANOVA (P < 0.05) and Plackett-Burman designs to identify significant factors like inoculum size .

Q. How can environmental exposure to this compound be quantified in aquatic ecosystems?

Conduct field studies using replicated ditch systems to measure this compound concentrations in water, sediment, and biota over time (e.g., 24 weeks post-application). Use Principal Response Curves (PRC) to analyze treatment effects on macroinvertebrate communities, and apply permutation tests (e.g., n = 99) to assess statistical significance . Pair with LC-MS/MS for trace-level detection .

Q. What are the primary degradation pathways of this compound in aerobic conditions?

this compound degrades via hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP), followed by TCP mineralization. Confirm intermediates using GC-MS and monitor abiotic factors (pH, temperature) and biotic factors (microbial activity). Kinetic studies show 88% degradation within 8 days using Bacillus cereus Ct3, with farmyard manure enhancing biodegradation rates .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound biodegradation in variable environmental conditions?

Design a Central Composite Rotatable Design (CCRD) to test interactions between pH (X₁), temperature (X₂), and culture time (X₃). Use SAS or similar software to fit quadratic polynomial models (e.g., = 0.93) and identify optimal conditions. Validate with ANOVA (P < 0.05) and surface response plots to prioritize factors like inoculum size and initial concentration .

Q. What statistical approaches resolve contradictions in this compound toxicity data across species?

Apply combination index (CI) models to assess synergistic/antagonistic effects of this compound and TCP. Use bioassays (e.g., Daphnia magna, algae) to generate dose-response curves and calculate LC₅₀ values. Address variability via mixed-effects models or meta-analysis, citing Chou (2006) for theoretical frameworks .

Q. How do long-range transport and bioaccumulation dynamics of this compound influence regulatory risk assessments?

Model environmental distribution using fugacity-based approaches and measure bioaccumulation factors (BAFs) in fish (e.g., log Kow = 4.7). Reference persistence data (half-life: 30–120 days in soil) and compare with regulatory thresholds (e.g., EU restrictions post-2016) .

Q. What methodologies ensure reproducibility in this compound toxicity studies?

Standardize protocols for cell cultures or model organisms (e.g., zebrafish embryos) by controlling exposure duration, solvent carriers (e.g., DMSO ≤ 0.1%), and endpoint measurements (e.g., acetylcholinesterase inhibition). Publish full datasets, including negative controls and raw data, in supplementary materials .

Q. Methodological Guidance

  • Data Reporting : For biodegradation studies, include tables with kinetic parameters (e.g., Vmax, Ks), degradation efficiency (%), and ANOVA results. Use Supporting Information for extensive datasets (e.g., 16S rRNA sequencing) .
  • Conflict Resolution : Address contradictory persistence data by contextualizing soil type (e.g., organic carbon content) and microbial diversity. Use meta-regression to adjust for confounding variables .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicology tests and declare conflicts of interest (e.g., industry funding) in acknowledgments .

Properties

IUPAC Name

diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
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InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3
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InChI Key

SBPBAQFWLVIOKP-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C9H11Cl3NO3PS
Record name CHLORPYRIFOS
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DSSTOX Substance ID

DTXSID4020458
Record name Chlorpyrifos
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Molecular Weight

350.6 g/mol
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Physical Description

Chlorpyrifos is a white crystalline or irregularly flaked solid. It has a very faint mercaptan-type odor. It is not soluble in water. It can cause slight irritation to the eye and skin., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a mild, mercaptan-like odor., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.]
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Boiling Point

320 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 320 °F (decomp), No boiling point at normal pressure; decomposes at 160 °C, 320 °F (decomposes), 320 °F (Decomposes)
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Flash Point

82 °F (CLOSED CUP) /DURSBAN 4E/, 87 °F (CLOSED CUP) /LORSBAN 4E/
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Solubility

approximately 2 mg/L at 77 °F (NTP, 1992), In water, 1.4 mg/L at 25 °C, In water, 1.12 mg/L at 24 °C, In water, 0.39 mg/L at 19.5 °C /OECD 105 method/, Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt, Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents., 0.00112 mg/mL at 24 °C, Solubility in water, mg/l at 25 °C: 1.4 (very poor), 0.0002%
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Density

1.4 (Liquid at 110 °F) (NIOSH, 2023) - Denser than water; will sink, 1.44 at 20 °C, 1.4 g/cm³, 1.40 (liquid at 110 °F), 1.40 (Liquid at 110 °F)
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Vapor Density

12.09 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.09
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Vapor Pressure

1.87e-05 mmHg at 77 °F (NTP, 1992), 0.00002 [mmHg], 2.02X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0024, 0.00002 mmHg
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Impurities

/SRP/: diethyl sulfide & diethyl disulfide are volatile contaminants which are partly responsible for the offensive odor of the technical grade., Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep., O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/.
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Color/Form

White granular crystals, Colorless crystals, Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.]

CAS No.

2921-88-2
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Melting Point

108 to 110 °F (NTP, 1992), 41-42 °C, 42 °C, 108 °F
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Synthesis routes and methods I

Procedure details

Mixture of a 2% chlorpyrifos/water dispersion with a 2% sodium montmorillonite clay/water suspension in a ratio sufficient to provide a chlorpyrifos concentration of at least about 8% based on the dry weight of the clay.
Name
chlorpyrifos water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

O,O-Diethyl phosphorochloridothioate (11.3 g., 0.06 mole) was added dropwise to a stirred mixture of (1) sodium 3,5,6-trichloro-2-pyridinate (13.2 g., .06 mole) in 30 ml. of methylene chloride and 74 ml. of water, (2) 1 mole percent triethylene diamine, (3) 1 mole percent benzyltriethylammonium chloride and (4) a pH buffer consisting of NaOH and sodium borate. The stirred reaction mixture was maintained at 42° C. for 1.5 hours, cooled to room temperature, and the organic phase separated from the aqueous phase. The organic phase was washed once with approximately 30 ml. water and the organic solvent removed under reduced pressure. The title compound was thus obtained in 97 percent yield, based on 100 percent conversion of starting materials. The product was of excellent purity (approximately 99% pure).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Name
sodium 3,5,6-trichloro-2-pyridinate
Quantity
13.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 3 )
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Chlorpyrifos
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Chlorpyrifos
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Chlorpyrifos
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Chlorpyrifos
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Chlorpyrifos

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